molecular formula C20H16ClF3N4O3S B2576607 N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-11-9

N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2576607
CAS No.: 872621-11-9
M. Wt: 484.88
InChI Key: NEOQJUGJNNPMBA-UHFFFAOYSA-N
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Description

N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16ClF3N4O3S and its molecular weight is 484.88. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The research on the synthesis of heterocyclic compounds, such as pyrazoles, thiadiazoles, and oxadiazoles, provides insights into the chemical reactivity and potential applications of complex molecules like N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. Hassan et al. (2005) demonstrated the formation of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles through the reaction of thiosemicarbazides with ethenetetracarbonitrile, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science (Hassan et al., 2005).

Antimicrobial and Anticancer Properties

The incorporation of 1,3,4-oxadiazole rings in molecules has been associated with significant biological activities. Abdellatif et al. (2013) synthesized novel 2-substituted-1H-benzimidazole derivatives, demonstrating the antimicrobial potential of these compounds (Abdellatif et al., 2013). Similarly, Ravinaik et al. (2021) explored the anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, highlighting the therapeutic potential of these heterocyclic compounds (Ravinaik et al., 2021).

Polyamide Synthesis from Oxadiazoles

Saegusa et al. (1985) reported the synthesis of polyamides from active 5,5′-isophthaloyldithiobis-2-aryl-1,3,4-oxadiazoles and diamines under mild conditions. This research underscores the utility of oxadiazole derivatives in polymer science, potentially leading to the development of novel materials with enhanced properties (Saegusa et al., 1985).

Nematicidal Activity of Oxadiazole Derivatives

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups and evaluated their nematicidal activities. This study provides insights into the potential agricultural applications of oxadiazole derivatives as nematicides, offering an alternative to traditional pesticides (Liu et al., 2022).

Properties

IUPAC Name

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O3S/c21-15-7-2-1-4-13(15)9-25-16(29)11-32-19-28-27-17(31-19)10-26-18(30)12-5-3-6-14(8-12)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOQJUGJNNPMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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